molecular formula C7H14O2S B12608247 2-[(tert-Butylperoxy)methyl]thiirane CAS No. 912485-41-7

2-[(tert-Butylperoxy)methyl]thiirane

Cat. No.: B12608247
CAS No.: 912485-41-7
M. Wt: 162.25 g/mol
InChI Key: VKYXQYOIURHRNJ-UHFFFAOYSA-N
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Description

2-[(tert-Butylperoxy)methyl]thiirane is an organic compound with the molecular formula C7H14O2S. It is a thiirane derivative, characterized by the presence of a three-membered ring containing sulfur. This compound is notable for its peroxide functional group, which imparts unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butylperoxy)methyl]thiirane typically involves the reaction of thiirane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Thiirane} + \text{tert-Butyl hydroperoxide} \rightarrow 2\text{-[(tert-Butylperoxy)methyl]thiirane} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butylperoxy)methyl]thiirane undergoes various chemical reactions, including:

    Oxidation: The peroxide group can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the peroxide group to alcohols or ethers.

    Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and ethers.

    Substitution: Various substituted thiirane derivatives.

Scientific Research Applications

2-[(tert-Butylperoxy)methyl]thiirane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of 2-[(tert-Butylperoxy)methyl]thiirane involves the cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: The parent compound, characterized by a three-membered ring containing sulfur.

    2-Methylthiirane: A derivative with a methyl group attached to the thiirane ring.

    tert-Butyl hydroperoxide: A peroxide compound used in the synthesis of 2-[(tert-Butylperoxy)methyl]thiirane.

Uniqueness

This compound is unique due to its combination of a thiirane ring and a peroxide functional group. This combination imparts distinct reactivity and makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

912485-41-7

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-(tert-butylperoxymethyl)thiirane

InChI

InChI=1S/C7H14O2S/c1-7(2,3)9-8-4-6-5-10-6/h6H,4-5H2,1-3H3

InChI Key

VKYXQYOIURHRNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCC1CS1

Origin of Product

United States

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